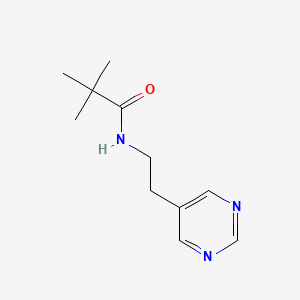

N-(2-(pyrimidin-5-yl)ethyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-(2-pyrimidin-5-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-5-4-9-6-12-8-13-7-9/h6-8H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASZAXBYNIVCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of N 2 Pyrimidin 5 Yl Ethyl Pivalamide Structures

X-ray Single Crystal Diffraction Analysis for Precise Structural Elucidation

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...π interactions, van der Waals forces)

The crystal packing of N-(2-(pyrimidin-5-yl)ethyl)pivalamide is expected to be dominated by a network of intermolecular interactions. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong N-H···N or N-H···O hydrogen bonds. These interactions are fundamental in directing the supramolecular assembly, often resulting in chains or dimeric motifs.

Quantitative Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For this compound, the Hirshfeld surface is expected to show distinct red spots on the d_norm map, indicating the locations of hydrogen bonds, particularly involving the amide N-H and C=O groups and the pyrimidine (B1678525) nitrogen atoms.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. It is predicted that H···H contacts, arising from the abundance of hydrogen atoms in the molecule, will constitute a significant portion of the total surface area. O···H/H···O and N···H/H···N contacts, corresponding to hydrogen bonds, will also be prominent features of the fingerprint plot. C···H/H···C contacts will represent the contribution of C-H···π interactions. The relative contributions of these interactions can be quantified to provide a detailed understanding of the forces governing the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Linkage Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the pyrimidine ring protons, typically in the aromatic region (δ 8.5-9.5 ppm). The ethyl group would show two multiplets, a triplet for the CH₂ group adjacent to the pyrimidine ring and a triplet for the CH₂ group adjacent to the amide nitrogen, with chemical shifts influenced by their respective electronic environments. The amide N-H proton would appear as a broad singlet, and the nine equivalent protons of the tert-butyl group would give rise to a sharp singlet at a higher field (around δ 1.2 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The pyrimidine carbons would resonate at lower field (δ 140-160 ppm), while the carbonyl carbon of the pivalamide (B147659) group would be found around δ 178 ppm. The carbons of the ethyl group and the tert-butyl group would appear at higher field.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, confirming the linkage of the different molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering valuable information about the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ in high-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the pivaloyl group and the 2-(pyrimidin-5-yl)ethylamine moiety. Further fragmentation of the pyrimidine-containing fragment could also be observed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would show a characteristic N-H stretching vibration for the amide group in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) would be observed around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would appear in the range of 1520-1570 cm⁻¹. Vibrations associated with the pyrimidine ring, including C-H and C=N stretching, would be present in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the pyrimidine ring are often strong in the Raman spectrum. The vibrations of the non-polar tert-butyl group would also be readily observable.

Computational and Theoretical Investigations of N 2 Pyrimidin 5 Yl Ethyl Pivalamide

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov These calculations can provide insights into a compound's geometry, stability, and reactivity. semanticscholar.org However, no specific DFT studies for N-(2-(pyrimidin-5-yl)ethyl)pivalamide were identified.

Geometrical Optimization and Electronic Structure Analysis

This subsection would typically involve using DFT methods to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometrical optimization, finds the lowest energy conformation of the molecule. Analysis of the electronic structure would provide information on bond lengths, bond angles, and the distribution of electrons within the molecule. mdpi.com Specific optimized geometry parameters and electronic structure details for this compound are not available in published literature found.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.commaterialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com Specific HOMO-LUMO energy values and reactivity predictions for this compound have not been reported in the literature accessed.

A hypothetical data table for quantum chemical parameters is presented below to illustrate how such data would be organized. The values are representative and not based on actual calculations for the specified compound.

| Parameter | Symbol | Representative Value (a.u.) |

| Energy of HOMO | EHOMO | -0.25 |

| Energy of LUMO | ELUMO | -0.05 |

| HOMO-LUMO Energy Gap | ΔE | 0.20 |

| Electronegativity | χ | 0.15 |

| Chemical Hardness | η | 0.10 |

| Chemical Softness | S | 10.0 |

| Electrophilicity Index | ω | 0.1125 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Red regions on an MEP map typically indicate areas of negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). researchgate.net No MEP maps or detailed charge distribution analyses for this compound were found in the searched scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on this compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. peerj.com For this compound, MD simulations could reveal its conformational flexibility, showing how the molecule changes its shape in different environments. peerj.com Furthermore, these simulations can model solvation effects, demonstrating how the molecule interacts with solvent molecules like water, which is crucial for understanding its behavior in a biological context. No specific MD simulation studies detailing the conformational flexibility or solvation effects of this compound are available in the reviewed literature.

Molecular Docking Studies for Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org This method is widely used in drug design to predict the binding affinity and interaction mode of a potential drug molecule with its biological target. nih.govnih.gov

Analysis of Binding Site Interactions and Preferred Binding Orientations

This analysis would involve docking this compound into the active site of a specific protein target. The results would identify the most likely binding pose and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. peerj.com This information is critical for understanding the molecule's potential biological activity. However, no molecular docking studies targeting specific proteins with this compound as the ligand have been published in the accessed scientific literature.

A hypothetical data table for molecular docking results is shown below for illustrative purposes. The values are not based on actual experimental data for the specified compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | MET793, LYS745, ASP855 |

| Protease Y | -7.2 | GLY143, CYS145, HIS41 |

| Receptor Z | -9.1 | TYR351, PHE268, ARG393 |

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for this compound Derivatives

No publically available research data was found for this section.

Non-Covalent Interaction (NCI) Analysis in this compound Systems

No publically available research data was found for this section.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Pyrimidin 5 Yl Ethyl Pivalamide Analogues

Impact of Pyrimidine (B1678525) Ring Substituents on Molecular Properties and Pre-clinical Bioactivity

The pyrimidine ring is a critical pharmacophore in a multitude of biologically active compounds, and its substitution pattern significantly influences molecular properties and preclinical bioactivity. nih.govresearchgate.net The electronic and steric nature of substituents on the pyrimidine ring can modulate factors such as binding affinity to biological targets, metabolic stability, and solubility. nih.gov

Research on various pyrimidine derivatives has demonstrated that the position and character of substituents are paramount for their biological effects. nih.gov For instance, in a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors, the introduction of different substituents on the pyrimidine ring led to a wide range of antitumor activities. nih.gov Specifically, the presence of a trifluoromethyl group at the 5-position was a key design element. Furthermore, substitutions at the 2- and 4-positions of the pyrimidine ring with various amino and substituted anilino groups resulted in compounds with significantly different potencies against various cancer cell lines. nih.gov

The following interactive data table summarizes the hypothetical impact of various substituents on the pyrimidine ring of N-(2-(pyrimidin-5-yl)ethyl)pivalamide analogues based on established SAR principles for pyrimidine derivatives.

| Position of Substitution | Substituent (R) | Expected Impact on Molecular Properties | Expected Impact on Pre-clinical Bioactivity |

| C2 | -Cl | Increased lipophilicity, potential for halogen bonding. | May enhance binding affinity and cell permeability. |

| C2 | -NH2 | Increased polarity, hydrogen bond donor. | Could improve solubility and form key hydrogen bonds with the target. |

| C4 | -OCH3 | Moderate lipophilicity, potential hydrogen bond acceptor. | May improve metabolic stability and binding affinity. |

| C4 | -CH3 | Increased lipophilicity and steric bulk. | Could enhance binding through hydrophobic interactions. |

Role of the Ethylene (B1197577) Linker Modification on SAR in this compound Related Compounds

The ethylene linker in this compound provides a crucial spatial orientation between the pyrimidine ring and the pivalamide (B147659) moiety. Modifications to this linker, such as altering its length, rigidity, or introducing heteroatoms, can significantly impact the compound's conformational flexibility and, consequently, its interaction with biological targets. mdpi.com

Studies on similar heterocyclic compounds have shown that the nature of the linker is a key determinant of biological activity. For instance, in a series of pyrimidine-4-carboxamides, it was found that an ethylene linker was optimal for inhibitory activity, as both shortening and lengthening the alkyl chain resulted in decreased potency. nih.gov This suggests that a specific distance and geometry between the two ends of the molecule are required for effective binding.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a linker. baranlab.orgacs.org Replacing the ethylene linker with other groups of similar size and shape can lead to improved pharmacokinetic properties or enhanced binding. For example, the introduction of a cyclopropyl group can restrict conformational flexibility, which may lock the molecule in a more bioactive conformation. mdpi.com Alternatively, incorporating an oxygen or nitrogen atom to create an ether or amine linkage could alter the polarity and hydrogen bonding capacity of the linker.

The table below presents potential modifications to the ethylene linker and their predicted effects on the properties of this compound analogues.

| Linker Modification | Rationale | Potential Impact on SAR |

| Shortening (Methylene) | Proximity alteration | May decrease activity due to suboptimal spacing of pharmacophores. |

| Lengthening (Propylene) | Increased flexibility and distance | Could lead to a loss of potency if a precise distance is required for binding. |

| Cyclopropyl | Conformational restriction | May increase potency by reducing the entropic penalty of binding. |

| Introduction of an ether (-O-CH2-) | Increased polarity, potential H-bond acceptor | Could improve solubility and introduce new binding interactions. |

The exploration of various linkers is a critical step in optimizing the SAR of this compound-related compounds to achieve the desired biological profile. blogspot.com

Influence of Pivalamide Moiety Variations on Compound Activity and Selectivity

The pivalamide moiety, with its bulky tert-butyl group, plays a significant role in the pharmacological profile of this compound. This group can influence the compound's lipophilicity, metabolic stability, and steric interactions within the binding site of a target protein. researchgate.net Variations of this moiety can lead to significant changes in both the potency and selectivity of the analogues.

The tert-butyl group of the pivalamide is a key feature, providing a significant hydrophobic interaction with the target protein. Replacing this group with smaller alkyl groups (e.g., ethyl, isopropyl) would decrease the lipophilicity and steric bulk, which could either be beneficial or detrimental to activity depending on the nature of the binding pocket. Conversely, replacing it with other bulky, lipophilic groups (e.g., cyclohexyl, phenyl) could further enhance hydrophobic interactions, provided they can be accommodated by the target.

Bioisosteric replacement of the amide bond itself is another important strategy. u-tokyo.ac.jpdrughunter.comresearchgate.net Amides are susceptible to hydrolysis by metabolic enzymes. Replacing the amide with more stable isosteres, such as a 1,2,4-oxadiazole or a trifluoroethylamine, could improve the metabolic stability and pharmacokinetic profile of the compound. u-tokyo.ac.jp

The following table outlines potential modifications to the pivalamide moiety and their expected influence on compound activity and selectivity.

| Pivalamide Moiety Variation | Rationale | Potential Impact on Activity and Selectivity |

| Replacement of tert-butyl with isopropyl | Reduced steric bulk | May alter binding affinity; could improve selectivity if the original group is too bulky for off-targets. |

| Replacement of tert-butyl with cyclohexyl | Increased lipophilicity and different shape | Could enhance hydrophobic interactions and potentially improve potency. |

| Bioisosteric replacement of amide with 1,2,4-oxadiazole | Improved metabolic stability | May lead to a more durable biological effect and altered binding mode. |

| Replacement of pivalamide with a sulfonamide | Altered electronic properties and H-bonding | Could change the binding mode and selectivity profile of the compound. |

Systematic modification of the pivalamide moiety is a key strategy for fine-tuning the pharmacological properties of this compound analogues. researchgate.net

Rational Design Principles for Optimized this compound Analogues

The rational design of optimized this compound analogues is an iterative process guided by the SAR and SPR data gathered from previous sections. researchgate.netnih.gov The primary goal is to enhance the desired biological activity while improving drug-like properties such as solubility, metabolic stability, and cell permeability. nih.govresearchgate.net

Based on the analysis of the three key structural components of this compound, several rational design principles can be formulated:

Pyrimidine Ring Optimization: The pyrimidine ring should be decorated with substituents that can engage in favorable interactions with the target protein. This could involve adding hydrogen bond donors or acceptors, or small lipophilic groups to probe for hydrophobic pockets. The aim is to increase binding affinity and selectivity. nih.gov

Linker Rigidification: To minimize the entropic penalty of binding and to enhance potency, the flexible ethylene linker could be replaced with more rigid structures. Cyclopropane or other small rings can be incorporated to lock the relative orientation of the pyrimidine and pivalamide moieties into a more bioactive conformation.

Pivalamide Moiety Modification for Improved Pharmacokinetics: The pivalamide group can be modified to enhance metabolic stability and modulate lipophilicity. Bioisosteric replacement of the amide bond with groups less prone to enzymatic cleavage is a promising strategy. Additionally, replacing the tert-butyl group with other substituents can be used to fine-tune the compound's physicochemical properties.

Multi-parameter Optimization: It is crucial to consider multiple properties simultaneously during the design process. A highly potent compound is of little therapeutic value if it has poor solubility or is rapidly metabolized. Therefore, a balance must be struck between optimizing for biological activity and achieving a favorable pharmacokinetic profile. nih.gov

By applying these principles, new generations of this compound analogues can be designed with a higher probability of success in preclinical development.

Mechanistic Biochemical and Molecular Interaction Studies of N 2 Pyrimidin 5 Yl Ethyl Pivalamide

Enzyme Inhibition Assays and Specificity Profiling (e.g., Cholinesterases, Amylase, Urease, Aminopeptidase (B13392206) N)

Direct experimental data on the inhibitory activity of N-(2-(pyrimidin-5-yl)ethyl)pivalamide against enzymes such as cholinesterases, amylase, urease, or aminopeptidase N is not extensively documented in the available scientific literature. However, the broader class of pyrimidine (B1678525) derivatives has been investigated for a wide range of enzyme-inhibiting activities.

For instance, research into related heterocyclic structures has identified novel pyrimidine acrylamides as potent inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov In one study, two derivatives demonstrated significant lipoxygenase inhibitory activity with IC₅₀ values of 10.7 µM and 1.1 µM, respectively. nih.gov This highlights the potential of the pyrimidine amide scaffold to be developed into specific enzyme inhibitors. nih.gov While these findings are on related but distinct molecules, they suggest that the pyrimidine core within this compound could potentially serve as a platform for interactions with various enzymatic targets. Further screening and specific assays are required to determine the precise enzyme inhibition profile of this compound.

Interaction with Cellular Pathways at a Molecular Level (e.g., purine (B94841)/pyrimidine synthesis pathways in non-clinical contexts)

The pyrimidine moiety is a fundamental component of nucleotides, making its metabolic pathways a critical area of study. Nucleotide synthesis occurs through two main routes: the de novo pathway, which builds nucleotides from simple precursors like amino acids and CO₂, and the salvage pathway. nih.gov The de novo synthesis of purines and pyrimidines is an energy-intensive process that culminates in the production of nucleotides essential for DNA, RNA, and energy cofactors. utah.eduyoutube.com

Certain pyrimidine analogues have been designed to interfere with these essential pathways, thereby exerting a biological effect. For example, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have been developed as dual-acting inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), two key folate-dependent enzymes in the de novo purine nucleotide biosynthesis pathway. nih.gov Inhibition of these enzymes leads to a depletion of purine nucleotides, which can trigger a cytotoxic response and apoptosis in proliferating cells. nih.gov This mechanism establishes the purine and pyrimidine synthesis pathways as viable targets for pyrimidine-based compounds. However, there is currently no specific research linking this compound to the inhibition or modulation of these nucleotide synthesis pathways.

Molecular Target Identification and Validation (e.g., SLACK potassium channels, cytochrome b, specific enzymes)

Significant research has identified the sodium-activated potassium channel SLACK (Sequence Like a Calcium-activated K+ channel), encoded by the KCNT1 gene, as a primary molecular target for a class of compounds structurally related to this compound. mdpi.comnih.gov Gain-of-function mutations in the KCNT1 gene are linked to severe childhood epileptic disorders, making inhibitors of the SLACK channel a compelling therapeutic strategy. mdpi.comnih.gov

A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which share the core N-(pyrimidin-5-yl)amide structure with the subject compound, were identified as potent SLACK channel inhibitors. mdpi.comtdl.org Structure-activity relationship (SAR) studies on these analogues were conducted using whole-cell automated patch clamp assays in cells expressing wild-type (WT) SLACK channels. nih.gov These studies led to the identification of multiple compounds with submicromolar potency. mdpi.com The findings indicate that the N-(pyrimidin-5-yl)acetamide scaffold is a validated pharmacophore for SLACK channel inhibition. Although this compound itself was not tested in these studies, its structural similarity suggests that SLACK channels are a highly probable molecular target.

| Compound Analogue | Description | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analogue 1 | 2-(4-chlorophenoxy)-N-(pyrimidin-5-yl)acetamide | WT SLACK | 0.89 | mdpi.com |

| Analogue 2 | 2-(4-cyanophenoxy)-N-(pyrimidin-5-yl)acetamide | WT SLACK | 0.45 | mdpi.com |

| Analogue 3 | 2-(4-(trifluoromethyl)phenoxy)-N-(pyrimidin-5-yl)acetamide | WT SLACK | 0.29 | mdpi.com |

| Analogue 40 | Analogue with optimized substitutions | WT hSLACK | 0.20 | mdpi.com |

| Analogue 66 | Analogue with optimized substitutions | WT hSLACK | 0.17 | mdpi.com |

In Vitro Cellular Assays for Biological Activity (e.g., antiproliferative activity on specific cell lines for mechanistic insight)

While specific in vitro antiproliferative data for this compound are not available, the pyrimidine scaffold is a well-established core in the design of anticancer agents. gsconlinepress.comnih.gov Numerous pyrimidine derivatives have demonstrated potent antiproliferative and cytotoxic activity against a diverse range of human cancer cell lines, providing mechanistic insights into their potential actions. The mechanisms often involve interfering with DNA synthesis, inducing apoptosis, and arresting the cell cycle. gsconlinepress.comnih.gov

For example, certain chloropyrazine-tethered pyrimidine derivatives have been screened for antiproliferative activity, with one compound containing a 2"-pyridinyl ring showing potent activity against the DU-145 prostate cancer cell line with an IC₅₀ value of 5 ± 1 µg/mL. mdpi.com Another study on pyridopyrimidine derivatives identified a compound that exhibited strong inhibitory activity against T-47D breast cancer cells and was shown to induce G2-M phase cell cycle arrest and apoptosis. nih.gov These examples underscore the broad potential of pyrimidine-containing molecules to exhibit antiproliferative effects through various cellular mechanisms.

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Pyridopyrimidine derivative (9e) | T-47D (Breast Cancer) | Strong inhibitory activity, G2-M arrest, apoptosis | nih.gov |

| Chloropyrazine-pyrimidine hybrid (35) | DU-145 (Prostate Cancer) | IC₅₀ = 5 ± 1 µg/mL | mdpi.com |

| Aminopyrimidine (RDS 344) | Glioblastoma, Breast, Colon Cancer | Inhibits cell growth | gsconlinepress.com |

| Pyrrolo[3,2-d]pyrimidine (10) | CCRF-CEM (Leukemia) | EC₅₀ = 3.3 ± 1.2 µM | mdpi.com |

| Thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7, MDA-MB-231 (Breast Cancer) | Antiproliferative activity | gsconlinepress.com |

Pre-clinical In Vivo Studies in Animal Models for Mechanistic Understanding of this compound Analogues

Pre-clinical in vivo studies provide crucial mechanistic understanding by bridging the gap between in vitro activity and potential physiological effects. While no in vivo data for this compound has been published, studies on related SLACK channel inhibitors offer valuable insights.

An advanced analogue from a series of SLACK inhibitors, compound 5 , underwent in vivo pharmacokinetic and pharmacodynamic evaluation in mice. nih.gov The pharmacokinetic studies revealed that this compound had low clearance, near-complete oral bioavailability, and good penetration into the central nervous system (CNS). nih.gov For mechanistic validation, the compound was evaluated in brain slices from a mouse model homozygous for a SLACK gain-of-function mutation (Kcnt1L/L). At a concentration of 10 µM, the compound caused a significant reduction in neuronal firing in slices from the mutant mice, demonstrating target engagement and a pharmacodynamic effect at the cellular level within a relevant preclinical model. nih.gov This type of study is essential for validating that the molecular mechanism observed in vitro (SLACK channel inhibition) translates to a functional outcome in a complex biological system, providing a strong rationale for further development of this class of compounds.

Future Directions and Emerging Research Avenues for N 2 Pyrimidin 5 Yl Ethyl Pivalamide in Chemical Sciences

Development of Novel and Green Synthetic Methodologies

Future synthetic research could focus on developing more efficient, sustainable, and cost-effective methods for the synthesis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide. Current synthetic approaches for similar pyrimidine (B1678525) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. icm.edu.pl Green chemistry principles could be applied to develop novel synthetic routes that utilize environmentally benign solvents, catalysts, and energy sources. For example, flow chemistry could be explored to enable a continuous and scalable synthesis process with improved reaction control and safety. Furthermore, the development of one-pot or domino reaction sequences could significantly enhance synthetic efficiency by minimizing intermediate purification steps.

Table 1: Potential Green Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. | Optimization of reactor design, residence time, and catalyst immobilization. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. | Screening of reaction conditions, solvent selection, and catalyst compatibility. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for specific bond formations. |

| One-Pot Synthesis | Reduced waste, time, and cost; increased overall yield. | Design of compatible reaction sequences and catalyst systems. |

Advanced Computational Design and Virtual Screening of Next-Generation Analogues

Computational chemistry could play a pivotal role in designing next-generation analogues of this compound with potentially enhanced properties. nih.gov Techniques such as Density Functional Theory (DFT) could be employed to understand the electronic structure and reactivity of the molecule, guiding the design of derivatives with tailored electronic properties. nih.gov Molecular docking and virtual screening could be utilized to predict the binding affinity of analogues to various biological targets, thereby prioritizing compounds for synthesis and experimental testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to establish a correlation between the chemical structure of the analogues and their potential biological activity or physical properties.

Exploration of New Molecular Targets and Uncharted Biochemical Pathways

A crucial area of future research would be the identification of the molecular targets and biochemical pathways modulated by this compound. High-throughput screening against a panel of enzymes, receptors, and other protein targets could reveal potential biological activities. Techniques such as chemical proteomics could be employed to identify direct binding partners of the compound within a cellular context. Once a primary target is identified, further studies would be necessary to elucidate the downstream effects on biochemical pathways. This could involve a combination of in vitro assays and cell-based experiments to understand the compound's mechanism of action at a molecular level.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the cellular effects of this compound, future studies could integrate various "omics" technologies. Transcriptomics (e.g., RNA-seq) could reveal changes in gene expression patterns, while proteomics could identify alterations in protein abundance and post-translational modifications. Metabolomics could provide insights into the metabolic pathways affected by the compound. By integrating these multi-omics datasets, a systems-level view of the compound's impact on cellular networks could be constructed, potentially uncovering novel mechanisms of action and off-target effects.

Table 2: Hypothetical Omics-Based Investigation of this compound

| Omics Technology | Potential Information Gained | Example Research Question |

| Transcriptomics | Changes in gene expression profiles. | Which genes are up- or down-regulated upon treatment with the compound? |

| Proteomics | Alterations in protein levels and modifications. | Does the compound affect the phosphorylation status of key signaling proteins? |

| Metabolomics | Perturbations in metabolic pathways. | How does the compound impact central carbon metabolism or lipid biosynthesis? |

| Integrative Omics | A holistic view of cellular responses. | What are the key network hubs that are perturbed by the compound? |

Application of this compound as Chemical Biology Tools and Probes for Mechanistic Studies

If this compound is found to interact with a specific biological target, it could be developed into a valuable chemical probe for studying the function of that target. nih.gov This would involve synthesizing derivatives with tags for visualization (e.g., fluorescent dyes) or for affinity purification (e.g., biotin). These chemical probes could be used in a variety of cell biology experiments to track the localization of the target protein, identify its interaction partners, and dissect its role in cellular processes. The development of a selective and potent chemical probe based on the this compound scaffold could significantly advance our understanding of fundamental biological mechanisms.

Q & A

Q. What are the key synthetic pathways for N-(2-(pyrimidin-5-yl)ethyl)pivalamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrimidin-5-yl ethylamine derivative with pivaloyl chloride under basic conditions. Optimization strategies include:

- Temperature Control : Reactions are conducted at 0–40°C to minimize side reactions .

- Base Selection : Triethylamine or DMAP is used to facilitate amide bond formation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Example Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–40°C | Higher temps risk decomposition |

| Equivalents of Base | 1.5–2.0 eq | Excess base improves coupling efficiency |

| Solvent | DCM or THF | THF enhances solubility of intermediates |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₃H₂₀N₄O) .

- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) to verify >98% purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .

- Waste Disposal : Collect organic waste in designated containers for incineration by certified facilities .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., for neurotransmitter receptors) to identify affinity (IC₅₀ values) .

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based activity assays .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀ for therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation :

- Meta-Analysis : Compare structural analogs (e.g., pyridine vs. pyrimidine derivatives) to identify substituent-specific trends .

Example Data Discrepancy Resolution Workflow:

| Step | Action | Outcome |

|---|---|---|

| 1 | Re-test under uniform conditions | Eliminate protocol variability |

| 2 | Validate via orthogonal assays | Confirm activity via SPR/ITC |

| 3 | Computational docking | Identify binding site conflicts |

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Core Modifications :

- Side Chain Variations : Ethyl linker elongation enhances receptor subtype selectivity .

SAR Table for Analog Comparison:

| Analog Structure | Bioactivity (IC₅₀) | Key Modification |

|---|---|---|

| N-(2-(pyridin-3-yl)ethyl)pivalamide | 450 nM | Pyridine vs. pyrimidine |

| N-(3-(pyrimidin-5-yl)propyl)pivalamide | 210 nM | Extended alkyl chain |

| N-(2-(5-fluoropyrimidin-5-yl)ethyl)pivalamide | 95 nM | Fluorine addition |

Q. How can reaction conditions be optimized for synthesizing halogenated derivatives (e.g., fluoro/iodo analogs)?

Methodological Answer:

- Electrophilic Substitution : Use NIS (N-iodosuccinimide) in DMF at 60°C for iodination .

- Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl groups .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs for bromination .

Optimization Case Study (Iodination):

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NIS, DMF, 60°C, 12h | 78 | 97 |

| I₂, H₂SO₄, 80°C, 8h | 45 | 88 |

Q. What computational approaches are effective in predicting the binding modes of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB IDs) to simulate ligand-receptor interactions .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Develop regression models based on electronic descriptors (e.g., logP, polar surface area) .

Example Computational Workflow:

Docking : Identify putative binding pockets.

MM-GBSA : Calculate binding free energy.

Pharmacophore Mapping : Highlight critical hydrogen bond donors/acceptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.